

Ido1-IN-17: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ido1-IN-17

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ido1-IN-17**, a research chemical identified as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This document details its chemical properties, mechanism of action, synthesis, and the experimental protocols for its evaluation, offering a valuable resource for its application in preclinical research and drug development.

Core Concepts: Ido1-IN-17 at a Glance

Ido1-IN-17 is a tryptophan analogue designed as a tool compound to probe the enzymatic activity of IDO1.^[1] It has demonstrated functionally-relevant binding to IDO1 through enzymatic inhibition.^[1] Unlike the natural substrate L-tryptophan, **Ido1-IN-17** is not metabolized by the enzyme.^[1] This characteristic makes it a stable inhibitor for in vitro and potentially in vivo studies.

Chemical Properties and Structure

Ido1-IN-17, referred to as compound 17 in the primary literature, is a novel tryptophan analogue. Its precise chemical structure and properties are summarized below.

Property	Value	Reference
IUPAC Name	(S)-2-amino-3-(1-(cyclopropylmethyl)-1H-indol-3-yl)propanoic acid	Supplementary Information of [1]
Molecular Formula	C15H18N2O2	Calculated
Molecular Weight	258.32 g/mol	Calculated
Appearance	White to off-white solid	Inferred from synthesis
Solubility	Soluble in DMSO and aqueous buffers	Inferred from assay conditions

Mechanism of Action and Biological Activity

Ido1-IN-17 functions as an inhibitor of the IDO1 enzyme. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[\[1\]](#) This enzymatic activity is a critical mechanism of immune suppression, often exploited by tumors to evade the host immune system.

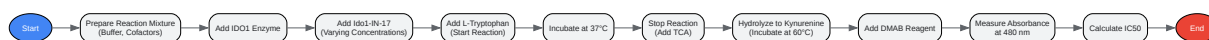
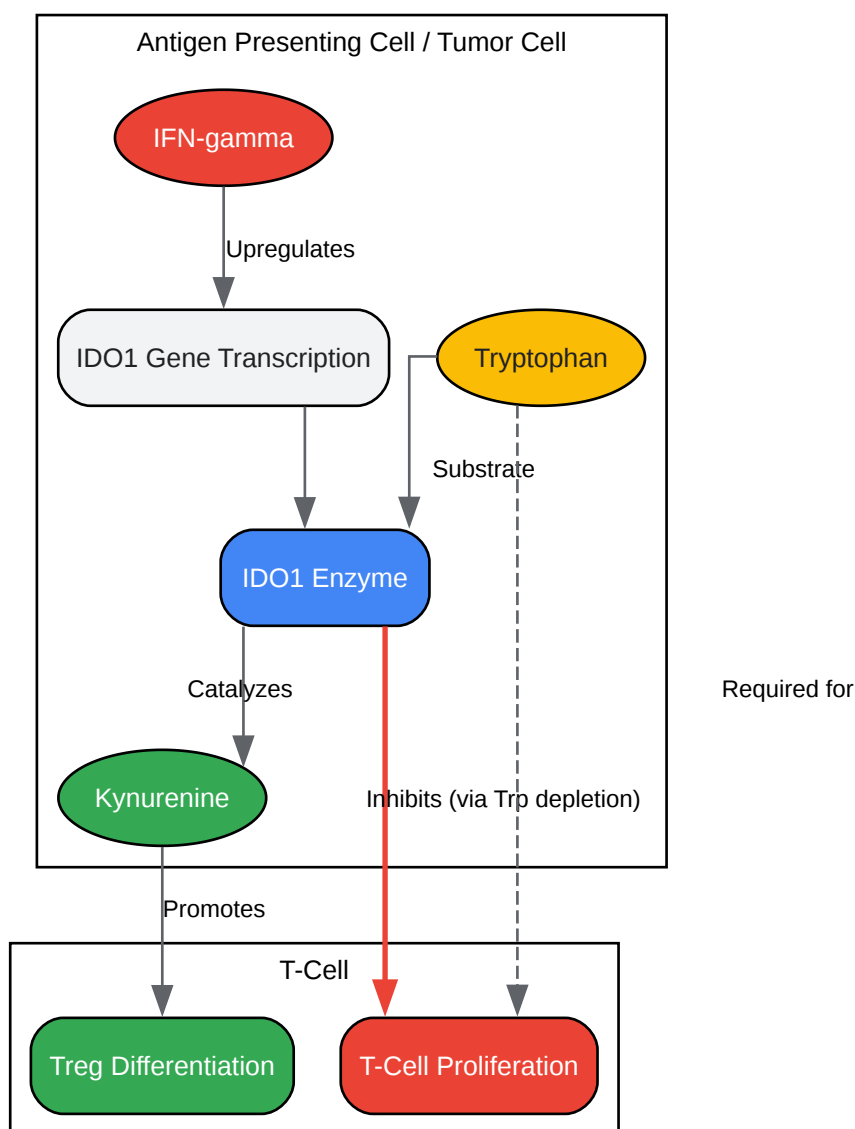
The inhibitory activity of **Ido1-IN-17** has been quantified through enzymatic assays and its binding confirmed by thermal shift analysis.

Assay	Parameter	Value	Reference
Enzymatic Inhibition Assay	IC50	~50 μ M (Estimated from graphical data)	[1]
Thermal Shift Assay (Tm-shift)	Δ Tm	+2.5 $^{\circ}$ C	[1]

Docking studies suggest that **Ido1-IN-17** may bind at the recently discovered Si site of the IDO1 enzyme, exhibiting a distinct profile from known competitive IDO1 inhibitors.[\[1\]](#)

Signaling Pathway Context

The IDO1 pathway plays a crucial role in immune regulation. By depleting tryptophan and producing kynurenine metabolites, IDO1 suppresses T-cell proliferation and promotes the generation of regulatory T-cells (Tregs), creating an immunosuppressive microenvironment.



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References

- 1. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Ido1-IN-17: An In-Depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420820#ido1-in-17-as-a-research-chemical]

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Phone: (601) 213-4426

Email: info@benchchem.com